Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

Overview

Description

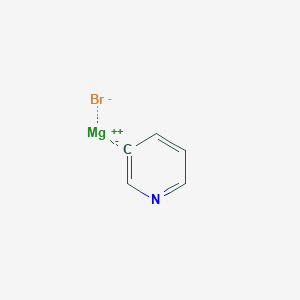

Pyridin-3-ylmagnesium bromide is a Grignard reagent with the magnesium atom bonded to the pyridine ring at the 3-position. As a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), it is a versatile organometallic reagent used in cross-coupling reactions, nucleophilic additions, and the synthesis of heterocyclic compounds. The choice of 2-MeTHF as a solvent enhances stability and sustainability compared to traditional tetrahydrofuran (THF), owing to its higher boiling point (80–90°C vs. 66°C for THF) and reduced environmental impact . This reagent’s lower concentration (0.25 M) may improve handling precision in sensitive reactions, though it could reduce reaction rates compared to higher-concentration analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-ylmagnesium bromide is typically prepared by reacting pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous solvent, such as 2-Methyltetrahydrofuran, to prevent the highly reactive Grignard reagent from decomposing.

Industrial Production Methods: On an industrial scale, the preparation involves the following steps:

Activation of Magnesium: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by drying.

Formation of Grignard Reagent: Pyridine is added to the activated magnesium in 2-Methyltetrahydrofuran, followed by the slow addition of bromine. The reaction is exothermic and requires careful temperature control.

Purification: The resulting solution is filtered to remove any unreacted magnesium and by-products.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst like copper(I) iodide to form new carbon-carbon bonds.

Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.

Major Products:

Alcohols: From reactions with aldehydes and ketones.

Alkanes: From reactions with alkyl halides.

Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Pyridin-3-ylmagnesium bromide is used extensively in scientific research due to its versatility:

Chemistry: It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Used in the modification of biomolecules for studying biological pathways.

Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals and materials science for creating novel polymers and materials.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in various synthetic applications. The magnesium bromide acts as a stabilizing agent, facilitating the reaction by polarizing the carbon-magnesium bond.

Comparison with Similar Compounds

Structural and Reactivity Differences in Pyridinylmagnesium Bromides

The position of the magnesium substituent on the pyridine ring significantly impacts reactivity:

- Pyridin-2-ylmagnesium bromide (0.48 M in THF) : The 2-position’s proximity to the nitrogen atom introduces steric and electronic effects, favoring reactions at the 4- or 6-positions of the pyridine ring. For example, this isomer is used in synthesizing piperazine derivatives via nucleophilic substitution, achieving 63% yield under standard conditions .

- Pyridin-3-ylmagnesium bromide (0.25 M in 2-MeTHF) : The 3-position allows for regioselective coupling at the 2- or 4-positions due to reduced steric hindrance. This isomer is advantageous in synthesizing trifluoromethylpyridine derivatives, which are critical in agrochemical and pharmaceutical applications .

Table 1: Comparison of Pyridinylmagnesium Bromide Isomers

Solvent Effects: 2-MeTHF vs. THF

The solvent choice critically influences reagent performance:

- 2-MeTHF : Offers superior thermal stability and reduced flammability compared to THF. Pyridin-3-ylmagnesium bromide in 2-MeTHF is suitable for reactions requiring elevated temperatures (e.g., 25–50°C) without solvent evaporation .

- THF : Lower boiling point necessitates low-temperature reactions (e.g., 0–25°C), as seen in the synthesis of pyridin-2-ylmagnesium bromide .

Table 2: Solvent Comparison

| Solvent | Boiling Point | Environmental Impact | Compatibility with Pyridinyl Grignards |

|---|---|---|---|

| 2-MeTHF | 80–90°C | Low (biobased) | High stability |

| THF | 66°C | Moderate | Requires cryogenic conditions |

Comparison with Aryl Grignard Reagents

- Phenylmagnesium Bromide (3 M in 2-MeTHF): At 3 M, this reagent exhibits high reactivity in synthesizing polymers and triphenylcarbinol derivatives. However, its high concentration and sensitivity to moisture demand stringent handling .

- Pyridin-3-ylmagnesium Bromide (0.25 M in 2-MeTHF) : The pyridine ring’s nitrogen atom enables coordination with transition metals, facilitating Suzuki-Miyaura and Kumada couplings. Its lower concentration allows controlled addition in multi-step syntheses .

Table 3: Aryl Grignard Reagent Profiles

Stability and Handling Considerations

Pyridin-3-ylmagnesium bromide in 2-MeTHF demonstrates improved air and moisture stability compared to THF-based analogs. However, like all Grignard reagents, it requires inert atmosphere storage. Evidence from phenylmagnesium bromide highlights that 2-MeTHF’s reduced volatility minimizes solvent loss during prolonged reactions .

Biological Activity

Pyridin-3-ylmagnesium bromide, a Grignard reagent, is a significant compound in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its ability to participate in various chemical reactions that lead to the formation of biologically active molecules. This article explores its biological activity, focusing on its antibacterial properties, potential applications in drug development, and relevant case studies.

Molecular Formula : C5H4BrMgN

Concentration : 0.25 M in 2-MeTHF (2-methyltetrahydrofuran)

Pyridin-3-ylmagnesium bromide is characterized by its strong nucleophilic properties due to the presence of the magnesium atom bonded to the pyridine ring. This structure allows it to react with various electrophiles, making it a versatile reagent in organic synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyridine derivatives, including those synthesized from pyridin-3-ylmagnesium bromide. For instance, a study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated notable antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 0.5 - 4 μg/ml |

| 3-(Pyridine-3-yl)-2-oxazolidinone | S. pneumoniae | 1 - 8 μg/ml |

| Compound 21d | E. faecalis | 0.5 μg/ml |

The results indicated that modifications to the pyridine ring significantly influenced the antibacterial efficacy, suggesting that structural optimization could enhance biological activity .

The mechanism by which pyridin-3-ylmagnesium bromide exerts its antibacterial effects may involve the inhibition of bacterial protein synthesis and disruption of biofilm formation. Compounds derived from this reagent have been shown to inhibit biofilm formation at concentrations lower than those required for bacterial growth inhibition, indicating a distinct mechanism targeting biofilm integrity .

Synthesis and Evaluation of Antibacterial Agents

A relevant case study involved the synthesis of pyridine-based compounds aimed at enhancing their antibacterial properties through structural modifications. Researchers synthesized a library of compounds based on pyridin-3-ylmagnesium bromide and evaluated their activity against various bacterial strains.

- Compound Synthesis : The compounds were synthesized via nucleophilic substitution reactions involving pyridin-3-ylmagnesium bromide.

- Biological Evaluation : The synthesized compounds were tested for their MIC against standard bacterial strains.

- Results : Some derivatives exhibited significant antibacterial activity with MIC values in the low microgram range, demonstrating the potential for these compounds as lead candidates in drug development .

Properties

IUPAC Name |

magnesium;3H-pyridin-3-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNVZUTDKEPBJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CN=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.